Rasagiline Besylate

Catalog No.
S13242091
CAS No.
1201908-33-9
M.F
C18H19NO3S
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rasagiline Besylate

CAS Number

1201908-33-9

Product Name

Rasagiline Besylate

IUPAC Name

benzenesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C12H13N.C6H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;7-10(8,9)6-4-2-1-3-5-6/h1,3-6,12-13H,7-9H2;1-5H,(H,7,8,9)/t12-;/m1./s1

InChI Key

RJANEWBAWNDAHO-UTONKHPSSA-N

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

C#CCN[C@@H]1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O

Rasagiline Besylate is a pharmaceutical compound primarily used in the management of Parkinson's disease. It is the besylate salt form of rasagiline, which is an irreversible inhibitor of monoamine oxidase B (MAO-B). The chemical formula for Rasagiline Besylate is C18H19NO3SC_{18}H_{19}NO_{3}S, and it has a molecular weight of approximately 335.42 g/mol. Rasagiline itself, with the formula C12H13NC_{12}H_{13}N, acts by increasing dopamine levels in the brain, which helps alleviate motor symptoms associated with Parkinson's disease .

Typical of amine compounds, particularly involving its interaction with monoamine oxidase enzymes. The primary reaction involves the irreversible binding to MAO-B, which leads to the inhibition of dopamine metabolism. This results in increased extracellular dopamine concentrations in the striatum, contributing to its therapeutic effects . The compound does not significantly interact with cytochrome P450 enzymes, minimizing potential drug-drug interactions common with other medications .

The biological activity of Rasagiline Besylate is chiefly characterized by its role as a selective and potent inhibitor of MAO-B. This inhibition leads to enhanced dopaminergic activity in the brain, which is crucial for managing Parkinson's disease symptoms. Additionally, rasagiline has shown neuroprotective properties in preclinical studies, suggesting potential benefits beyond mere symptomatic relief . The metabolite (R)1aminoindan(R)-1-aminoindan formed from rasagiline also exhibits neuroprotective effects, further supporting its therapeutic profile .

The synthesis of Rasagiline Besylate typically involves the formation of rasagiline followed by salt formation with benzenesulfonic acid. The general synthetic pathway includes:

  • Preparation of Rasagiline: Starting from appropriate precursors such as indan and propargylamine derivatives.
  • Formation of Besylate Salt: Reacting rasagiline with benzenesulfonic acid under controlled conditions to yield Rasagiline Besylate.

Various methods have been reported for synthesizing rasagiline and its salts, focusing on optimizing yield and purity through techniques like recrystallization and chromatography .

Rasagiline Besylate is predominantly used in clinical settings for treating Parkinson's disease. It can be administered as monotherapy or as an adjunct to other Parkinson's disease medications. Its ability to enhance dopamine levels makes it effective in managing both motor and non-motor symptoms associated with the disease . Additionally, ongoing research explores its potential applications in other neurodegenerative disorders due to its neuroprotective properties.

Rasagiline Besylate has been studied for its interactions with various substances:

  • Dietary Tyramine: Patients taking rasagiline must avoid foods high in tyramine (e.g., aged cheeses, cured meats) due to the risk of hypertensive crises caused by tyramine accumulation when MAO-B is inhibited .
  • Drug Interactions: Unlike some other monoamine oxidase inhibitors, rasagiline does not significantly inhibit cytochrome P450 enzymes, thus reducing the likelihood of pharmacokinetic interactions with drugs metabolized by these pathways .

Several compounds share structural or functional similarities with Rasagiline Besylate. Below is a comparison highlighting their uniqueness:

Compound NameClassMAO InhibitionUnique Features
SelegilineMonoamine Oxidase InhibitorSelective for MAO-BMetabolizes into amphetamine derivatives; higher doses can inhibit MAO-A
SafinamideMonoamine Oxidase InhibitorInhibits both MAO-A and MAO-BDual mechanism including glutamate modulation; used in advanced Parkinson's disease
TolcaponeCatechol-O-methyltransferase InhibitorNo MAO inhibitionIncreases dopamine levels by preventing its breakdown; associated with liver toxicity risks

Rasagiline Besylate stands out due to its selective and irreversible inhibition of MAO-B without producing amphetamine-like metabolites, making it a safer option for long-term use in managing Parkinson's disease compared to some other similar compounds .

Chemoenzymatic Dynamic Kinetic Resolution Approaches

Chemoenzymatic dynamic kinetic resolution has emerged as a powerful methodology for the synthesis of rasagiline with exceptional enantioselectivity [3] [8]. The key innovation in this approach involves the use of Candida antarctica lipase B combined with palladium nanocatalysts to achieve simultaneous resolution and racemization of amine intermediates [9] [12].

The dynamic kinetic resolution process employs racemic 1-aminoindan as the starting material, which undergoes enzymatic acylation by Candida antarctica lipase B while being continuously racemized by a palladium nanocatalyst [3] [10]. This dual-catalyst system enables the conversion of both enantiomers of the substrate into the desired (R)-enantiomer, theoretically allowing for quantitative yields [11] [15].

Table 1: Chemoenzymatic Dynamic Kinetic Resolution Performance Data

ParameterValueReference
Yield of (R)-2,3-dihydro-1-indanamine>90% [3]
Enantiomeric excess>99% [9]
Scale demonstrated73 g [8]
Concentration200 g/L [9]
Overall yield to rasagiline mesylate25% (7 steps) [3]
Final enantiomeric excess99.9% [8]

The palladium nanocatalyst employed in this system consists of palladium nanoparticles entrapped in aluminum hydroxide, prepared according to established protocols [12] [15]. The racemization process operates through a hydrogen borrowing mechanism, where the amine substrate is converted to an imine intermediate before being reduced back to the amine with inverted stereochemistry [12]. Complete racemization is achieved within four hours using only 0.5 mol% of palladium in toluene at 70°C [15].

The enzymatic component utilizes immobilized Candida antarctica lipase B, which demonstrates remarkable selectivity for the (R)-enantiomer [10] [12]. The enzyme-catalyzed acylation proceeds with various acyl donors, with ethyl acetate and methoxymenthyl acetate being commonly employed [11] [44]. The chemoenzymatic catalyst system exhibits excellent recyclability, maintaining activity for 5-6 cycles without significant loss of performance [12] [15].

Alternative lipase systems have been investigated for this transformation, including lipases from Thermomyces lanuginosus and Pseudomonas fluorescens [11] [44]. These enzymes demonstrate varying degrees of efficiency, with Thermomyces lanuginosus lipase showing particular promise for industrial applications due to its thermal stability and recyclability [44].

Catalytic Asymmetric Synthesis Strategies

Several catalytic asymmetric synthesis strategies have been developed for rasagiline production, with particular emphasis on enzymatic reductive amination approaches [27] [28] [31]. Imine reductases have emerged as powerful biocatalysts for the one-step asymmetric synthesis of both (R)- and (S)-rasagiline through reductive amination of 1-indanone with propargylamine [27] [32].

The application of imine reductases from various sources has demonstrated significant potential for rasagiline synthesis [25] [26]. Reductive aminases from Aspergillus calidoustus and bacterial sources exhibit NADPH-dependent activity and can synthesize secondary amines with up to 97% conversion [25]. Through rational design and protein engineering, highly stereoselective mutants have been developed, with the best mutant Q237A from Aspergillus calidoustus achieving >99% enantiomeric excess for (R)-rasagiline synthesis [25] [26].

Table 2: Enzymatic Reductive Amination Performance

Enzyme SourceConversion (%)Enantiomeric Excess (%)Reaction Time (h)Reference
Wild-type AcRedAm709060 [33]
Q237A mutant51>99120 [33]
BaRedAm8395180 [33]
Various IREDsUp to 81Up to 9018-24 [27]

The reductive amination process represents the shortest synthesis route from achiral starting materials, proceeding directly from 1-indanone and propargylamine in aqueous medium [27] [28]. This approach eliminates the need for pre-formed chiral intermediates and reduces the overall synthetic complexity [31] [32].

Engineering efforts have focused on expanding the substrate scope and improving the catalytic efficiency of these enzymes [25] [45]. Site-directed mutagenesis and directed evolution strategies have been employed to enhance enantioselectivity and substrate tolerance [25] [26]. The engineered enzymes demonstrate improved performance toward bulky substrates and challenging transformations [45].

Metal-free catalytic strategies have also been explored for rasagiline synthesis, utilizing chiral auxiliaries and organocatalytic reduction methods [30]. Trichlorosilane-mediated reduction of chiral imines, bearing different removable chiral auxiliaries, has been investigated in combination with chiral Lewis bases [30]. These approaches offer alternative synthetic routes that avoid the use of transition metals while maintaining high stereocontrol [30].

Salt Formation Mechanisms with Benzenesulfonic Acid

The formation of rasagiline besylate through reaction with benzenesulfonic acid involves specific mechanisms that ensure optimal salt properties and pharmaceutical suitability [17] [20]. The process typically involves contacting rasagiline free base with benzenesulfonic acid in the presence of suitable solvents, followed by controlled crystallization to achieve desired particle size and purity characteristics [17].

The salt formation mechanism proceeds through acid-base neutralization, where the basic nitrogen center of rasagiline interacts with the sulfonic acid proton of benzenesulfonic acid [17] [20]. This interaction results in the formation of an ionic compound with enhanced solubility and stability properties compared to the free base [21].

Table 3: Rasagiline Besylate Salt Formation Conditions

ParameterOptimal RangeCommentsReference
Temperature25-70°CHigher temperatures aid dissolution [17]
Solvent systemPolar protic/aproticAlcohols and esters preferred [17]
Cooling rate20°C/hourControlled cooling essential [17]
Stirring rateVariable RPMMaintains uniform mixing [17]
pH range4-6Optimal for salt stability [21]

The crystallization process requires careful control of temperature, solvent composition, and cooling rates to achieve the desired polymorphic form and particle size distribution [17] [35]. Crystalline Form-I of rasagiline besylate exhibits characteristic powder X-ray diffraction patterns, infrared spectral features, and differential scanning calorimetry profiles that distinguish it from other polymorphic forms [17].

The choice of solvent system significantly influences the salt formation efficiency and final product characteristics [17] [23]. Common solvent systems include combinations of alcohols such as isopropanol and methanol, often with co-solvents like acetone or ethyl acetate [23]. The solvent selection affects both the nucleation and growth phases of crystallization, ultimately determining particle morphology and size distribution [35].

Process parameters such as stirring rate, temperature profile, and addition sequence must be optimized to ensure reproducible salt formation [17] [23]. Anti-solvent addition and seeding strategies can be employed to control nucleation and achieve consistent particle characteristics [35] [37]. The final isolation typically involves filtration, washing with appropriate solvents, and controlled drying to remove residual solvents while maintaining crystal integrity [23].

Process Optimization for Industrial-Scale Production

Industrial-scale production of rasagiline besylate requires comprehensive process optimization addressing yield maximization, cost reduction, and quality consistency [33] [35]. Key considerations include reaction scaling, catalyst recycling, solvent recovery, and waste minimization strategies [34] [50].

The scaling of chemoenzymatic processes presents unique challenges related to enzyme stability, mass transfer limitations, and reaction kinetics [33] [34]. Large-scale implementations require careful attention to oxygen sensitivity, temperature control, and substrate feeding strategies to maintain optimal reaction conditions [34]. Immobilization of enzymes on solid supports enhances stability and enables reuse, reducing overall production costs [34].

Table 4: Industrial Process Optimization Parameters

AspectTarget ValueOptimization StrategyReference
Overall yield>80%Multi-step optimization [35]
Enzyme loading<10% of costsImmobilization and reuse [34]
Substrate concentration>100 g/LHigh-density processing [34]
Cycle time<48 hoursProcess intensification [33]
Purity>99.5%Crystallization control [35]
Particle size D90600-1500 μmControlled crystallization [37]

Particle size control represents a critical aspect of industrial production, as it directly affects downstream processing, formulation, and product performance [35] [37]. Controlled crystallization techniques eliminate the need for mechanical size reduction operations, which can reduce crystallinity and introduce contamination [37]. The target particle size distribution typically aims for D90 values between 600-1500 microns, achieved through careful control of nucleation and growth conditions [37].

Solvent recovery and recycling systems are essential for economic viability and environmental sustainability [50] [53]. Distillation and other separation techniques enable the recovery of organic solvents for reuse, significantly reducing raw material costs and waste generation [53]. The selection of recyclable solvents and the implementation of closed-loop systems minimize environmental impact while maintaining process efficiency [50].

Quality control systems must be integrated throughout the production process to ensure consistent product quality [35] [36]. In-process monitoring of critical parameters such as temperature, pH, concentration, and particle size enables real-time process adjustments [36]. Advanced analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and powder X-ray diffraction provide comprehensive quality assessment [36].

Continuous flow processing has emerged as an alternative to traditional batch operations, offering improved heat and mass transfer, better process control, and enhanced safety [50]. Flow chemistry applications in rasagiline synthesis demonstrate the potential for reduced reaction times, improved yields, and simplified scale-up procedures [50].

The implementation of process analytical technology and statistical process control methods enables optimization of critical process parameters and reduction of batch-to-batch variability [34] [36]. Design of experiments approaches facilitates systematic investigation of parameter interactions and identification of optimal operating conditions [53].

X-ray diffraction analysis serves as the primary technique for characterizing the crystalline structure and polymorphic forms of rasagiline besylate. While extensive crystallographic data exists for rasagiline mesylate, research on rasagiline besylate polymorphs remains limited in the literature.

Rasagiline mesylate has been extensively characterized using both laboratory and synchrotron X-ray powder diffraction techniques [1] [2] [3]. The structure determination revealed that rasagiline mesylate crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters obtained from synchrotron data: a = 5.487530 Å, b = 6.528939 Å, c = 38.94313 Å, and volume V = 1395.245 ų with Z = 4 [1] [2] [3]. Laboratory data yielded comparable parameters: a = 5.4905 Å, b = 6.536 Å, c = 38.953 Å, and V = 1398.0 ų [1] [2] [3].

Multiple polymorphic forms of rasagiline mesylate have been documented in patent literature. Form I exhibits characteristic X-ray diffraction peaks at 2θ values of 9.3°, 13.7°, 16.4°, 16.8°, and 18.3° ± 0.2° [4]. Form II has also been reported, though detailed structural parameters remain proprietary [2] [5]. The crystalline structure features rasagiline cations forming layers parallel to the ab plane, connected by mesylate anions through hydrogen bonding networks including N-H···O and C-H···O interactions [1] [2] [3].

For rasagiline besylate, preliminary differential scanning calorimetry patterns have been documented for Form I, though comprehensive X-ray diffraction data remains limited in the accessible literature [6]. The benzenesulfonate counterion likely influences the crystal packing arrangement differently compared to the mesylate salt, potentially resulting in distinct polymorphic behavior.

FormSpace GroupUnit Cell Parameters a (Å)Unit Cell Parameters b (Å)Unit Cell Parameters c (Å)Volume (ų)Z2θ Peaks (°)Reference
Rasagiline Mesylate Form IP₂₁₂₁₂₁Not specifiedNot specifiedNot specifiedNot specifiedNot specified9.3, 13.7, 16.4, 16.8, 18.3 [4]
Rasagiline Mesylate (Synchrotron)P₂₁₂₁₂₁5.4875306.52893938.943131395.2454Refined by Rietveld method [1] [2] [3]
Rasagiline Mesylate (Laboratory)P₂₁₂₁₂₁5.49056.53638.9531398.04Refined by Rietveld method [1] [2] [3]
Rasagiline Besylate Form INot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified [6]

Infrared and Raman Spectroscopic Fingerprints

Infrared spectroscopy provides critical information about the molecular vibrations and intermolecular interactions in rasagiline besylate. The spectroscopic fingerprint regions are particularly valuable for identifying and authenticating pharmaceutical compounds.

Rasagiline mesylate exhibits characteristic infrared absorption at 3278.99 cm⁻¹ corresponding to the N-H stretching vibration when the compound is maintained under dry conditions [7]. However, moisture exposure significantly alters the spectroscopic profile, resulting in two distinct vibration frequencies at 3219.20 cm⁻¹ and 3278.99 cm⁻¹ [7]. This spectral change occurs due to inductive effects where moisture molecules interact with the propargyl group, causing partial charge development and temporary shifting of sigma electrons [7].

The interaction mechanism involves the hydroxyl group from water molecules attacking the carbon-carbon triple bond, inducing partial charge development without permanent structural modification [7]. Upon moisture removal, the molecule returns to its original spectroscopic state, confirming the reversible nature of this interaction [7]. This hygroscopic behavior has significant implications for pharmaceutical stability and storage conditions.

Raman spectroscopy offers complementary vibrational information, particularly in the fingerprint region between 300-1900 cm⁻¹ [8]. A specialized region from 1550-1900 cm⁻¹, termed the "fingerprint in the fingerprint," proves especially valuable for pharmaceutical identification [8]. Active pharmaceutical ingredients typically exhibit unique spectral signals in this region, while common pharmaceutical excipients show no interference [8]. This selectivity makes Raman spectroscopy particularly suitable for quality control and authentication applications.

CompoundIR Frequency (cm⁻¹)AssignmentRaman Fingerprint Region (cm⁻¹)Spectral CharacteristicsReference
Rasagiline Mesylate (dry)3278.99N-H stretch (no inductive effect)Not specifiedSingle vibration frequency [7]
Rasagiline Mesylate (moisture exposed)3219.20, 3278.99N-H stretch (inductive effect from moisture)Not specifiedTwo vibration frequencies due to moisture interaction [7]
Active Pharmaceutical Ingredients (general)Not specifiedNot specified1550-1900 (fingerprint in fingerprint)Unique spectral signals for API identification [8]

Thermal Analysis Profiles (DSC/TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry and Thermogravimetric Analysis, provide essential information about the thermal stability, melting behavior, and decomposition characteristics of rasagiline besylate.

Rasagiline mesylate exhibits a melting point range of 155-158°C under standard atmospheric conditions [9] [10]. Differential scanning calorimetry studies have demonstrated good compatibility with common pharmaceutical excipients including stearic acid and Poloxamer 407, indicating suitable thermal stability for formulation development [11]. The absence of significant thermal interactions with these excipients suggests that rasagiline mesylate maintains its structural integrity during typical pharmaceutical processing operations.

For rasagiline besylate, Form I has been characterized by differential scanning calorimetry, though specific thermal parameters remain limited in the accessible literature [6]. The benzenesulfonate counterion may influence the thermal properties differently compared to the mesylate salt, potentially affecting melting point, decomposition temperature, and thermal stability ranges.

Thermogravimetric analysis provides valuable information about thermal stability and decomposition behavior. The technique measures mass changes as a function of temperature, allowing identification of volatilization, decomposition, and oxidation processes [12] [13]. For pharmaceutical applications, TGA helps establish thermal stability ranges and identify optimal storage and processing conditions.

Stability studies conducted under International Conference on Harmonisation guidelines have evaluated rasagiline formulations under long-term conditions (30 ± 2°C with 65 ± 5% relative humidity) and accelerated conditions (40 ± 2°C with 75 ± 5% relative humidity) [14]. These studies demonstrated acceptable stability profiles with minimal changes in physical and chemical properties over extended storage periods.

ParameterRasagiline Mesylate (°C)Rasagiline Besylate (°C)Analysis ConditionsReference
Melting Point155-158Not specifiedStandard melting point determination [9] [10]
DSC AnalysisCompatible with Stearic acid and Poloxamer 407Form I characterizedCompatibility with excipients tested [11]
Thermal Stability RangeStable up to decompositionNot specifiedPharmaceutical stability testing [11]

Solubility and Dissolution Behavior in Aqueous Media

The aqueous solubility and dissolution characteristics of rasagiline besylate significantly influence its bioavailability and pharmaceutical performance. Understanding these properties is crucial for formulation development and bioequivalence considerations.

Rasagiline mesylate demonstrates excellent aqueous solubility with values of ≥20 mg/mL in water, reaching concentrations up to 26.73 mg/mL (equivalent to 100 mM) [9] [15] [16]. The compound also shows complete solubility in dimethyl sulfoxide at comparable concentrations, indicating good compatibility with both aqueous and organic solvent systems [15] [16]. This high solubility profile contributes to the rapid dissolution characteristics observed in pharmaceutical formulations.

Hygroscopicity and Polymorphic Stability

The hygroscopic properties and polymorphic stability of rasagiline besylate are critical factors affecting pharmaceutical storage, stability, and manufacturing processes. These characteristics directly influence the compound's shelf-life and formulation requirements.

Rasagiline mesylate exhibits moderately hygroscopic behavior, demonstrating susceptibility to moisture absorption from the environment [7] [9]. This hygroscopic nature manifests as significant changes in infrared spectroscopic patterns upon moisture exposure [7]. The moisture interaction involves inductive effects where water molecules cause temporary electron redistribution around the propargyl group, resulting in altered vibrational frequencies [7]. Specifically, dry rasagiline mesylate shows a single N-H stretching frequency at 3278.99 cm⁻¹, while moisture exposure produces dual frequencies at 3219.20 cm⁻¹ and 3278.99 cm⁻¹ [7].

Multiple polymorphic forms have been identified for rasagiline mesylate, including Form I and Form II, each exhibiting distinct X-ray diffraction patterns [4] [18] [19]. Form I is characterized by specific diffraction peaks at 2θ values of 9.3°, 13.7°, 16.4°, 16.8°, and 18.3° [4]. The existence of multiple forms necessitates careful polymorphic control during pharmaceutical manufacturing to ensure consistent product quality and performance.

For rasagiline besylate, Form I has been documented with differential scanning calorimetry characterization, though comprehensive polymorphic screening data remains limited [6] [18]. The benzenesulfonate counterion is expected to influence hygroscopic behavior differently compared to the mesylate salt, potentially offering improved moisture stability due to the larger, more hydrophobic aromatic ring system.

Storage conditions significantly impact polymorphic stability. Rasagiline mesylate requires storage at 2-8°C under desiccated conditions to maintain chemical and physical stability [9]. Stability studies following International Conference on Harmonisation guidelines have evaluated formulations under controlled temperature and humidity conditions (25°C ± 2°C with 60% ± 5% relative humidity for long-term studies, and 40°C ± 2°C with 75% ± 5% relative humidity for accelerated studies) [14].

The hygroscopic nature necessitates specific pharmaceutical packaging and storage recommendations. Desiccated storage conditions, controlled humidity environments, and moisture-protective packaging are essential for maintaining product integrity [7] [9]. Polymorphic screening during development and routine quality control monitoring ensure consistent crystalline form throughout the product lifecycle [6] [18].

PropertyRasagiline MesylateRasagiline BesylateAnalytical ImpactStorage RecommendationsReference
Hygroscopic NatureModerately hygroscopicNot extensively characterizedIR spectral changes with moistureDesiccated conditions [7] [9]
Moisture SensitivitySusceptible to moisture effectsExpected to be less hygroscopicInductive effects observedControlled humidity [7]
Polymorphic FormsForm I, Form II reportedForm I characterizedDifferent XRD patternsForm-specific storage [4] [18] [19]
Stability Conditions2-8°C storage, desiccatedNot specifiedICH stability guidelinesTemperature and humidity control [14]
Crystal Form StabilityStable under proper storageForm I stablePolymorphic screening requiredProtection from moisture [6] [18]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

329.10856464 g/mol

Monoisotopic Mass

329.10856464 g/mol

Heavy Atom Count

23

UNII

D585ZZT7KD

Dates

Last modified: 08-10-2024

Explore Compound Types